5-(Morpholin-4-ylsulfonyl)indolinyl 2-pyridyl ketone
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Overview
Description
5-(Morpholin-4-ylsulfonyl)indolinyl 2-pyridyl ketone is a versatile chemical compound with a unique structure that combines an indole moiety with a morpholine sulfonyl group and a pyridyl ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholin-4-ylsulfonyl)indolinyl 2-pyridyl ketone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be introduced through sulfonylation reactions. This involves the reaction of morpholine with sulfonyl chlorides in the presence of a base, such as triethylamine.
Attachment of the Pyridyl Ketone: The final step involves the coupling of the indole moiety with the pyridyl ketone. This can be achieved through various coupling reactions, such as the Suzuki coupling or the Heck reaction, using appropriate catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Morpholin-4-ylsulfonyl)indolinyl 2-pyridyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or pyridyl rings are replaced with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, bases, and solvents like dichloromethane or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(Morpholin-4-ylsulfonyl)indolinyl 2-pyridyl ketone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(Morpholin-4-ylsulfonyl)indolinyl 2-pyridyl ketone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Morpholin-4-ylsulfonyl)indolinyl 4-pyridyl ketone: Similar structure but with the pyridyl group at a different position.
5-(Morpholin-4-ylsulfonyl)indoline: Lacks the pyridyl ketone group, resulting in different chemical properties.
Uniqueness
5-(Morpholin-4-ylsulfonyl)indolinyl 2-pyridyl ketone is unique due to its combination of an indole moiety, a morpholine sulfonyl group, and a pyridyl ketone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-18(16-3-1-2-7-19-16)21-8-6-14-13-15(4-5-17(14)21)26(23,24)20-9-11-25-12-10-20/h1-5,7,13H,6,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVCUFZOHSZKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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